N-(4-bromophenyl)-4-chloro-3-nitrobenzamide N-(4-bromophenyl)-4-chloro-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 329941-08-4
VCID: VC8605656
InChI: InChI=1S/C13H8BrClN2O3/c14-9-2-4-10(5-3-9)16-13(18)8-1-6-11(15)12(7-8)17(19)20/h1-7H,(H,16,18)
SMILES: C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br
Molecular Formula: C13H8BrClN2O3
Molecular Weight: 355.57 g/mol

N-(4-bromophenyl)-4-chloro-3-nitrobenzamide

CAS No.: 329941-08-4

Cat. No.: VC8605656

Molecular Formula: C13H8BrClN2O3

Molecular Weight: 355.57 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-4-chloro-3-nitrobenzamide - 329941-08-4

Specification

CAS No. 329941-08-4
Molecular Formula C13H8BrClN2O3
Molecular Weight 355.57 g/mol
IUPAC Name N-(4-bromophenyl)-4-chloro-3-nitrobenzamide
Standard InChI InChI=1S/C13H8BrClN2O3/c14-9-2-4-10(5-3-9)16-13(18)8-1-6-11(15)12(7-8)17(19)20/h1-7H,(H,16,18)
Standard InChI Key YKJJAYNPRVJKGJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br
Canonical SMILES C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-(4-bromophenyl)-4-chloro-3-nitrobenzamide . Its molecular formula, C13H8BrClN2O3\text{C}_{13}\text{H}_{8}\text{BrClN}_{2}\text{O}_{3}, reflects the presence of 13 carbon atoms, 8 hydrogen atoms, and functional groups including a bromine atom, chlorine atom, nitro group, and amide linkage. The molecular weight of 355.57 g/mol aligns with its halogen-rich composition.

Structural Features and Stereoelectronic Properties

The compound’s structure comprises two aromatic rings connected by an amide bond (Fig. 1):

  • Ring A: A benzene ring substituted with a nitro group (-NO2_2) at the meta position and a chlorine atom at the para position.

  • Ring B: A 4-bromophenyl group attached via the amide nitrogen.

The nitro group’s electron-withdrawing nature and the halogens’ inductive effects create a polarized electronic environment, enhancing the compound’s reactivity in nucleophilic aromatic substitution reactions .

Table 1: Key Structural Descriptors of N-(4-Bromophenyl)-4-chloro-3-nitrobenzamide

PropertyValue/DescriptorSource
Molecular FormulaC13H8BrClN2O3\text{C}_{13}\text{H}_{8}\text{BrClN}_{2}\text{O}_{3}
Molecular Weight355.57 g/mol
IUPAC NameN-(4-bromophenyl)-4-chloro-3-nitrobenzamide
SMILESC1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)N+[O-])Br
InChIKeyYKJJAYNPRVJKGJ-UHFFFAOYSA-N

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of N-(4-bromophenyl)-4-chloro-3-nitrobenzamide typically involves a two-step protocol:

  • Nitration of 4-chlorobenzoic Acid: Introduction of the nitro group at the meta position using a nitrating mixture (HNO3_3/H2_2SO4_4).

  • Amide Coupling: Condensation of 4-chloro-3-nitrobenzoic acid with 4-bromoaniline using carbodiimide-based coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

The reaction proceeds via activation of the carboxylic acid to an intermediate acyloxyphosphonium ion, followed by nucleophilic attack by the amine (Fig. 2).

Optimization and Yield

  • Solvent Selection: Dichloromethane (DCM) is preferred due to its low polarity, which minimizes side reactions.

  • Catalyst: DMAP accelerates the reaction by stabilizing the transition state.

  • Yield: Reported yields range from 75–85% after purification via column chromatography .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1^1H-NMR (400 MHz, DMSO-d6_6):

    • δ 10.38 (s, 1H, NH),

    • δ 8.20–7.40 (m, 7H, aromatic protons) .

  • 13^{13}C-NMR:

    • δ 165.6 (C=O),

    • δ 148.2 (NO2_2),

    • δ 134.7–115.3 (aromatic carbons) .

Infrared (IR) Spectroscopy

  • Strong absorption bands at:

    • 1685 cm1^{-1} (C=O stretch),

    • 1520 cm1^{-1} (asymmetric NO2_2 stretch),

    • 1340 cm1^{-1} (symmetric NO2_2 stretch) .

TechniqueKey SignalsAssignment
1^1H-NMRδ 10.38 (s)Amide NH
13^{13}C-NMRδ 165.6Carbonyl Carbon
IR1685 cm1^{-1}Amide C=O Stretch

Biological Activities and Mechanisms

Antitubercular Activity

Structural analogs of this compound, such as meta-amido bromophenols, exhibit potent activity against Mycobacterium tuberculosis H37Ra (MIC = 1.56–3.12 µg/mL) . The bromine and nitro groups are critical for disrupting mycobacterial cell wall synthesis .

Applications in Materials Science

Organic Electronics

The compound’s electron-deficient aromatic system makes it a candidate for n-type semiconductors in organic field-effect transistors (OFETs).

Coordination Chemistry

The amide and nitro groups can act as ligands for transition metals, enabling the synthesis of metal-organic frameworks (MOFs) with catalytic properties.

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